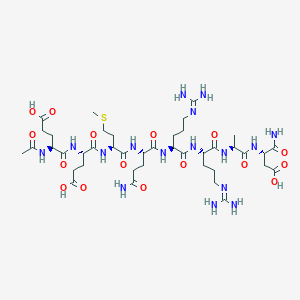

Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2

Description

Properties

CAS No. |

868844-74-0 |

|---|---|

Molecular Formula |

C42H72N16O15S |

Molecular Weight |

1073.2 g/mol |

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid |

InChI |

InChI=1S/C42H72N16O15S/c1-20(23(53-22(3)59)10-13-31(61)62)51-26(11-14-32(63)64)38(71)57-28(15-18-74-4)40(73)56-27(9-12-30(43)60)39(72)55-25(8-6-17-50-42(47)48)37(70)54-24(7-5-16-49-41(45)46)36(69)52-21(2)35(68)58-29(34(44)67)19-33(65)66/h21,23-29,51H,1,5-19H2,2-4H3,(H2,43,60)(H2,44,67)(H,52,69)(H,53,59)(H,54,70)(H,55,72)(H,56,73)(H,57,71)(H,58,68)(H,61,62)(H,63,64)(H,65,66)(H4,45,46,49)(H4,47,48,50)/t21-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

QGGBBQJHVCVVKM-XOBYPWAZSA-N |

SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=C)[C@H](CCC(=O)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=C)C(CCC(=O)O)NC(=O)C |

sequence |

Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 |

storage |

Common storage 2-8℃, long time storage -20℃. |

Synonyms |

Snap 8; Acetyl GlutaMyl Octapeptide-3; Acetyl Octapeptide-1; Acetyl Octapeptide-3 |

Origin of Product |

United States |

Foundational & Exploratory

Mechanistic & Physicochemical Profiling of Acetyl Octapeptide-3 (SNAP-8)

Technical Monograph for Research & Development

Executive Summary

Acetyl Octapeptide-3 (Sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 ), commercially known as SNAP-8, is a synthetic peptide inhibitor designed to modulate the exocytosis of neurotransmitters and catecholamines.[1][2] Structurally, it is an elongation of the hexapeptide Argireline (Acetyl Hexapeptide-8).[2] It functions as a biomimetic of the N-terminal domain of the SNAP-25 protein, a critical component of the SNARE complex.[1][3][4]

By competitively binding to Syntaxin-1, Acetyl Octapeptide-3 destabilizes the formation of the ternary SNARE complex, thereby preventing the fusion of synaptic vesicles with the presynaptic membrane. This guide details the physicochemical properties, synthesis protocols, and validation assays required for investigating this peptide in neurobiology and dermatological pharmacology.

Chemical Identity & Structural Properties[2][3][5][6]

The peptide is capped at both termini—N-terminal acetylation and C-terminal amidation—to mimic the internal electronic state of a native protein chain and to enhance resistance against exopeptidases.

Table 1: Physicochemical Profile

| Parameter | Data | Notes |

| Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂ | Single-letter: Ac-EEMQRRAD-NH₂ |

| Empirical Formula | C₄₁H₇₀N₁₆O₁₆S | Based on neutral state |

| Molecular Weight | ~1075.16 Da | Monoisotopic mass |

| Isoelectric Point (pI) | ~4.4 - 4.6 | Calculated (Acidic nature due to Glu/Asp) |

| Net Charge (pH 7.0) | -1 | 2 Glu(-), 1 Asp(-), 2 Arg(+) |

| Hydrophilicity | High | Soluble in water/PBS; poor solubility in non-polar solvents |

| Stability | Methionine (Met) is oxidation-sensitive | Requires reducing agents or inert atmosphere during storage |

Molecular Mechanism of Action

The SNARE Complex Interference Model

The core mechanism of Acetyl Octapeptide-3 relies on molecular mimicry . Neuronal exocytosis requires the formation of a high-affinity ternary complex known as the SNARE complex (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor), composed of:

-

Syntaxin-1 (Plasma membrane)[2]

These proteins "zipper" together to pull the vesicle and plasma membranes into fusion. Acetyl Octapeptide-3 mimics the N-terminal amphipathic helix of SNAP-25. It binds to Syntaxin-1 but, lacking the full length of the native protein, it cannot support the subsequent recruitment of VAMP. This results in a "dead-end" complex that precludes vesicle fusion.

Pathway Visualization

The following diagram illustrates the competitive inhibition pathway.

Figure 1: Competitive inhibition of the SNARE complex. The peptide (red) sequesters Syntaxin-1, preventing the recruitment of VAMP and subsequent vesicle fusion.

Synthesis & Quality Control

Solid Phase Peptide Synthesis (SPPS) Protocol

To ensure high purity (>98%) and correct modification, Fmoc-based SPPS on Rink Amide resin is the standard.[2]

Critical Reagents:

-

Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading) for C-terminal amidation.[2]

-

Coupling: HBTU/DIEA or DIC/Oxyma (preferred to reduce racemization).[2]

-

Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is mandatory due to the presence of Methionine (Met) and Arginine (Arg), which are prone to oxidation and Pbf-side-chain reattachment, respectively.[2]

Synthesis Workflow Diagram

Figure 2: Step-by-step Fmoc-SPPS workflow for Acetyl Octapeptide-3 synthesis.

Experimental Protocols for Validation

To validate the biological activity of Acetyl Octapeptide-3, researchers must demonstrate its ability to inhibit exocytosis. The Chromaffin Cell Catecholamine Release Assay is the gold standard for this validation.

Protocol: Catecholamine Release Assay (Chromaffin Cells)

This assay measures the inhibition of epinephrine/norepinephrine release from bovine adrenal chromaffin cells or PC12 cells.[2]

Materials:

-

Primary Bovine Chromaffin Cells (isolated via collagenase digestion).[2]

-

Label: [³H]-Norepinephrine (NE) or Amperometric detection setup.

-

Buffer: Krebs-Ringer-HEPES (KRH).

-

Stimulant: High K+ (100 mM KCl) or Nicotine (10 µM).[2]

-

Lysis Buffer: 1% Triton X-100.

Step-by-Step Methodology:

-

Cell Loading:

-

Peptide Incubation (Permeabilization Required):

-

Critical Step: Peptides do not easily cross the plasma membrane in short timeframes. Cells must be permeabilized (e.g., with Digitonin 20 µM) OR the peptide must be myristoylated/TAT-fused for direct entry.[2] For standard Acetyl Octapeptide-3, electroporation or long-term incubation (overnight) is often required for intracellular accumulation.[2]

-

Treat cells with varying concentrations of Acetyl Octapeptide-3 (0, 10, 50, 100 µM) for the optimized duration.[2]

-

-

Stimulation:

-

Lysis & Measurement:

-

Data Analysis:

-

Calculate % Release:

[2] -

Normalize against vehicle control. A valid inhibitor should show a dose-dependent reduction in % Release.

-

Formulation & Stability Considerations

For researchers developing topical or injectable delivery systems:

-

pH Sensitivity: The peptide contains Aspartic Acid (Asp). In acidic conditions (pH < 4), Asp-Gly or Asp-Ala sequences can undergo succinimide formation, leading to isomerization (Asp to IsoAsp). Maintain formulation pH between 5.5 and 7.0 .

-

Methionine Oxidation: The Met residue at position 3 is susceptible to oxidation to sulfoxide.

-

Mitigation: Include antioxidants (e.g., 0.1% sodium metabisulfite) or use airless packaging.[2]

-

-

Hydrophilicity: The high charge density makes this peptide difficult to encapsulate in liposomes without ion-pairing agents.

References

-

Blanes-Mira, C., et al. (2002). "A synthetic hexapeptide (Argireline) with antiwrinkle activity."[2] International Journal of Cosmetic Science.

-

Gutiérrez, L. M., et al. (1997). "A peptide that mimics the C-terminal sequence of SNAP-25 inhibits secretory vesicle docking in chromaffin cells." Journal of Biological Chemistry. [2]

-

Lipotec S.A.U. "SNAP-8™ peptide: Mechanism of Action and Efficacy." Lubrizol Life Science Technical Data.

-

Wang, Y., et al. (2013). "The anti-wrinkle efficacy of Argireline, a synthetic hexapeptide, in Chinese subjects." Journal of Cosmetic and Laser Therapy.

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids."[2] International Journal of Peptide and Protein Research.

Sources

- 1. An effective anti-wrinkle substance: Acetyl octapeptide-3_Chemicalbook [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chempep.com [chempep.com]

- 4. Argireline vs SNAP-8: Which Anti-Wrinkle Peptide Works Better? - Which Is Better? | PPW | Peptide Protocol Wiki [peptideprotocolwiki.com]

- 5. SNAP-8 Peptide: Pioneering possibilities in peptide science | Romania Insider [romania-insider.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. chem.uci.edu [chem.uci.edu]

- 8. ejbiotechnology.info [ejbiotechnology.info]

Molecular weight and isoelectric point of Ac-EEMQRRAD-NH2

An In-depth Technical Guide to the Physicochemical Properties of Ac-EEMQRRAD-NH2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthetic octapeptide Ac-EEMQRRAD-NH2 is a molecule of significant interest in various research domains. A precise understanding of its fundamental physicochemical properties is a prerequisite for its effective application, from experimental design to the development of purification strategies. This guide provides a detailed, first-principles approach to the theoretical determination of its molecular weight (MW) and isoelectric point (pI). Furthermore, it outlines the standard experimental protocols for the empirical validation of these critical parameters, ensuring scientific rigor and reproducibility. The calculated average molecular weight is 1045.1 g/mol , and the theoretical isoelectric point is approximately 4.0 .

Introduction: The Imperative of Physicochemical Characterization

In peptide science, the amino acid sequence is only the beginning of the story. The functional behavior of a peptide in a biological or analytical system is profoundly influenced by its bulk properties, primarily its molecular weight and isoelectric point.

-

Molecular Weight (MW): As a fundamental parameter, the molecular weight is indispensable for the accurate preparation of solutions, stoichiometric calculations in binding assays, and, crucially, for the unambiguous identification and purity assessment of the peptide via mass spectrometry.[1]

-

Isoelectric Point (pI): The pI is the specific pH at which a peptide carries no net electrical charge.[1][2] This property governs the peptide's solubility, its behavior in electric fields (as in electrophoresis), and its interaction with charged surfaces. Knowledge of the pI is paramount for developing effective purification methods, such as ion-exchange chromatography, and for predicting interactions in physiological environments.

This document serves to elucidate the calculation of these properties for Ac-EEMQRRAD-NH2 and to describe the methodologies for their experimental confirmation.

Molecular Weight Determination

The molecular weight of a peptide is calculated by summing the average molecular weights of its constituent amino acid residues and terminal modifying groups, and then subtracting the mass of one water molecule for each peptide bond formed.[1]

Calculation Methodology

The structure of the peptide is: Acetyl-(Glutamic Acid)-(Glutamic Acid)-(Methionine)-(Glutamine)-(Arginine)-(Alanine)-(Aspartic Acid)-Amide

The calculation is as follows: Sum of constituent masses = (MW of Acetyl group) + 2*(MW of Glutamic Acid) + (MW of Methionine) + (MW of Glutamine) + (MW of Arginine) + (MW of Alanine) + (MW of Aspartic Acid) + (MW of Amide group) Mass of water lost = 7 x (MW of H₂O) (since there are 8 amino acids forming 7 peptide bonds) Final Peptide MW = Sum of constituent masses - Mass of water lost

Data Presentation: Constituent Molecular Weights

| Component | Chemical Formula | Average Molecular Weight ( g/mol ) |

| Acetyl Group | C₂H₃O | 43.04[3][4] |

| Glutamic Acid (E) | C₅H₉NO₄ | 147.13[5] |

| Methionine (M) | C₅H₁₁NO₂S | 149.21[5] |

| Glutamine (Q) | C₅H₁₀N₂O₃ | 146.14[5] |

| Arginine (R) | C₆H₁₄N₄O₂ | 174.20[5] |

| Alanine (A) | C₃H₇NO₂ | 89.09[5] |

| Aspartic Acid (D) | C₄H₇NO₄ | 133.10[5] |

| Amide Group | NH₂ | 17.03 |

| Sum of Constituents | 1170.17 | |

| Water (H₂O) lost (7 x 18.015) | H₂O | 126.11 |

| Final Molecular Weight | C₄₂H₇₂N₁₂O₁₅S | 1044.06 |

Note: Online peptide calculators may yield slightly different values due to rounding and the use of average vs. monoisotopic masses. For mass spectrometry, the monoisotopic mass is typically used. Using a standard peptide calculator, the average mass is confirmed as 1045.1 g/mol .

Isoelectric Point (pI) Determination

The pI is determined by the pKa values of the ionizable groups within the peptide.[1] For Ac-EEMQRRAD-NH2, the N-terminal α-amino group is acetylated and the C-terminal α-carboxyl group is amidated, rendering them neutral and non-ionizable across the physiological pH range. Therefore, only the amino acid side chains contribute to the peptide's charge.

Ionizable Side Chains and pKa Values

| Ionizable Residue | Side Chain Group | Typical pKa |

| Aspartic Acid (D) | Carboxyl | ~3.86[1][5] |

| Glutamic Acid (E) (x2) | Carboxyl | ~4.25[1][5] |

| Arginine (R) | Guanidinium | ~12.48[1][5] |

Logical Workflow for pI Estimation

The theoretical pI can be estimated by identifying the pH at which the sum of all positive and negative charges equals zero.[2] This process involves a stepwise consideration of the protonation state of each ionizable group as the pH changes.

Caption: Logical workflow for determining the theoretical isoelectric point (pI).

As illustrated, the peptide has a net charge of +1 at a very low pH. As the pH increases, the most acidic group, the side chain of Aspartic Acid (pKa ~3.9), is the first to deprotonate. When this occurs, the peptide's net charge becomes zero. Immediately after, as the pH surpasses ~4.1, the two Glutamic Acid residues deprotonate, shifting the net charge to -1 and then -2. The pI is therefore the average of the pKa values that bracket the neutral state.

pI ≈ (pKa of Asp side chain + pKa of Glu side chain) / 2 pI ≈ (3.86 + 4.25) / 2 = 4.055

Therefore, the theoretical isoelectric point is approximately 4.0 - 4.1 .

Mandatory Experimental Validation

Theoretical calculations provide essential estimates but must be confirmed by empirical data. This step is a cornerstone of scientific integrity, validating the identity and purity of the peptide.

Protocol: Molecular Weight Verification by Mass Spectrometry

Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in ultrapure water. Dilute this stock to a final concentration of 10 µM in a solution of 50:50 acetonitrile/water with 0.1% formic acid. The formic acid aids in the protonation of the peptide, which is necessary for positive ion mode ESI.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source.

-

Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass-to-charge (m/z) range of 400-1500.

-

Data Processing: The resulting spectrum will display a series of peaks, each representing the peptide with a different number of positive charges (e.g., [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺). The multiple charge states are characteristic of ESI.

-

Validation: Use the instrument's deconvolution software to process the m/z spectrum. This algorithm calculates the parent mass of the peptide from the charge state envelope. The resulting experimental mass should match the theoretical monoisotopic mass to within a few parts per million (ppm), confirming the peptide's identity.

Protocol: Isoelectric Point Determination by cIEF

Methodology: Capillary Isoelectric Focusing (cIEF)

-

Sample Preparation: Prepare a sample mixture containing the peptide at a concentration of 0.1-0.5 mg/mL, a set of carrier ampholytes that form a pH gradient (e.g., pH 3-10), and pI markers (small molecules with known, stable pI values).

-

Instrumentation: Use a capillary electrophoresis (CE) instrument configured for cIEF analysis.

-

Focusing Step: Load the sample mixture into a coated capillary. Apply a high voltage across the capillary. The peptide molecules will migrate through the pH gradient established by the ampholytes until they reach the pH that equals their pI, at which point their net charge is zero, and migration stops.

-

Mobilization and Detection: After focusing is complete (indicated by a stable, low current), mobilize the focused bands past a UV detector (typically at 280 nm) using either pressure or a chemical mobilizer added to the catholyte or anolyte.

-

Validation: A plot of migration time versus pH is created using the known pI markers. The pI of the peptide is then determined by interpolating its migration time on this calibration curve. This experimental value provides a definitive confirmation of the peptide's pI.

References

-

GenScript Peptide Molecular Weight Calculator. GenScript. [Link]

-

Kozlowski, L.P. (2021) IPC 2.0: prediction of isoelectric point and pKa dissociation constants. Nucleic Acid Res. 49 (W1): W285–W292. [Link]

-

Pearson Isoelectric Point (pI) Calculator. Pearson. [Link]

-

University of Calgary: pKa and pI values. Dr. Ian Hunt, Department of Chemistry, University of Calgary. [Link]

-

PubChem: Acetyl cation. National Center for Biotechnology Information. [Link]

- Lehninger, A. L., Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. W.H. Freeman. A foundational textbook providing pKa values and principles of peptide chemistry.

Sources

Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 solubility in water vs DMSO

Technical Whitepaper: Solubility & Stability Profiling of Ac-EEMQRRAD-NH2 (Acetyl Octapeptide-3)

Executive Summary

The peptide Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 (Ac-EEMQRRAD-NH2), commonly referred to in cosmetic and pharmaceutical literature as Acetyl Octapeptide-3 (or SNAP-8), is an elongated analogue of the hexapeptide Argireline (Acetyl Hexapeptide-8). It functions as an inhibitor of the SNARE complex, preventing the release of neurotransmitters (e.g., acetylcholine) and thereby attenuating muscle contraction.

From a formulation standpoint, this peptide presents a specific dichotomy: while its high polarity suggests excellent aqueous solubility, the presence of a Methionine (Met) residue introduces a critical stability risk—oxidation to methionine sulfoxide. This guide provides an evidence-based protocol for solubilization, prioritizing structural integrity over simple dissolution.

Core Verdict:

-

Primary Solvent: Sterile Water or PBS (pH 7.0–7.4).

-

Secondary Solvent (Stock): DMSO is viable but not recommended for long-term storage without antioxidants due to the risk of Met-oxidation.

Physicochemical Profiling

To determine the optimal solvation strategy, we must first deconstruct the peptide's amino acid composition and electronic state.

Sequence Analysis

Sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 Modifications: N-terminal Acetylation (Ac) and C-terminal Amidation (NH2) remove the zwitterionic charges at the termini, mimicking a protein internal segment.

| Residue | Type | Hydropathy (Kyte-Doolittle) | Charge (pH 7.0) | Solvation Role |

| Ac-Glu (E) | Acidic / Polar | -3.5 | -1 | Promotes water solubility. |

| Glu (E) | Acidic / Polar | -3.5 | -1 | Promotes water solubility. |

| Met (M) | Hydrophobic / Sulfur | 1.9 | 0 | STABILITY RISK: Oxidation prone. |

| Gln (Q) | Polar / Uncharged | -3.5 | 0 | H-bond donor/acceptor. |

| Arg (R) | Basic / Polar | -4.5 | +1 | High solvation energy (cationic). |

| Arg (R) | Basic / Polar | -4.5 | +1 | High solvation energy (cationic). |

| Ala (A) | Hydrophobic | 1.8 | 0 | Neutral spacer. |

| Asp (D)-NH2 | Acidic / Polar | -3.5 | -1 | Promotes water solubility. |

Calculated Properties

-

Net Charge (pH 7.0): -1 (3 Anionic vs. 2 Cationic).

-

Hydrophobicity: Low. The peptide is predominantly hydrophilic.

-

Isoelectric Point (pI): ~4.5.

-

Solubility Prediction: Highly soluble in aqueous buffers at neutral pH (>1 mg/mL).

Solvent Mechanics: Water vs. DMSO

The choice between water and DMSO for this specific peptide is not a question of ability to dissolve, but of stability post-dissolution.

Water (The Superior Choice)

-

Mechanism: The abundance of charged residues (E, R, D) creates a strong hydration shell. The water dipoles orient around the guanidinium (Arg) and carboxylate (Glu, Asp) groups, energetically favoring the dissolved state.

-

Advantage: Biocompatible; maintains native conformation for SNARE interaction.

-

Risk: Bacterial growth if not sterile; hydrolysis over very long periods (months).

DMSO (The "Cautionary" Choice)

-

Mechanism: DMSO is a polar aprotic solvent that dissolves peptides by disrupting inter-peptide hydrogen bonds.

-

The Methionine Hazard: DMSO contains oxygen atoms and, depending on purity/age, trace peroxides. Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide (MetO) .[1][2][3][4]

-

Impact: Oxidation of Met in SNAP-25 mimics can significantly reduce biological potency by altering the steric fit into the SNARE complex.

-

-

Recommendation: Use DMSO only if the peptide must be highly concentrated (>10 mg/mL) for a specific library screen, and use anhydrous, fresh DMSO purged with inert gas (Argon/Nitrogen).

Biological Context & Mechanism

To understand why solubility matters, we must visualize the target. This peptide competes with SNAP-25 to bind Synaptobrevin/VAMP, preventing the "zippering" of the SNARE complex required for vesicle fusion.

Figure 1: Mechanism of Action. The peptide mimics the N-terminal domain of SNAP-25, destabilizing the SNARE complex formation required for muscle contraction.[5]

Validated Reconstitution Protocol

This protocol is designed to maximize solubility while minimizing Methionine oxidation.

Materials Required

-

Lyophilized Ac-EEMQRRAD-NH2.

-

Solvent A (Preferred): Sterile PBS (pH 7.4) or HPLC-grade Water (degassed).

-

Solvent B (Rescue): 1% Ammonium Hydroxide (NH4OH) or 0.1M Acetic Acid (only if pH adjustment is needed).

-

Argon or Nitrogen gas (for headspace purging).

Step-by-Step Workflow

Step 1: Thermal Equilibration

-

Allow the lyophilized vial to warm to room temperature (20–25°C) before opening.

-

Why: Opening a cold vial causes condensation of atmospheric moisture, which can initiate hydrolysis or clumping.

Step 2: The "Sandwich" Dissolution (Aqueous)

-

Add Sterile Water or PBS to the vial to achieve a concentration of 1 mg/mL .

-

Do NOT vortex vigorously. High-speed vortexing introduces air bubbles (oxygen), accelerating Met oxidation.

-

Action: Swirl gently or invert the tube 5–10 times.

-

Observation: The solution should become clear within 60 seconds.

Step 3: Troubleshooting (If Precipitate Persists)

-

If the solution is cloudy (unlikely given the sequence, but possible if salts are present):

-

Check pH: If pH is < 4, the Asp/Glu residues are protonated (neutral), reducing solubility.

-

Correction: Add 0.1M NH4OH dropwise to raise pH to ~7–8. The deprotonation of Glu/Asp will drive dissolution.

-

Avoid: Do not add excessive acid; while Arg helps solubility in acid, the Glu/Asp residues will precipitate near their pI.

-

Step 4: Storage & Aliquoting

-

Immediate Use: Keep on ice.

-

Long Term: Aliquot into single-use volumes (e.g., 50 µL).

-

Gas Purge (Critical): Gently blow Argon/Nitrogen into the vial headspace before capping.

-

Freeze: Store at -20°C or -80°C. Avoid freeze-thaw cycles.

Stability Decision Tree

Use this logic flow to determine the handling of your specific peptide batch.

Figure 2: Solubility and Stability Logic. The presence of Methionine dictates the avoidance of DMSO unless strict deoxygenation protocols are followed.

References

-

Lipotec S.A. (2002). Argireline®: The first peptide to reduce expression lines. Technical Dossier.[4]

-

Blanes-Mira, C., et al. (2002). "A synthetic hexapeptide (Argireline) with antiwrinkle activity."[5][6] International Journal of Cosmetic Science, 24(5), 303-310.

-

Grosicki, M., et al. (2014). "The study of the stability of the anti-wrinkle peptide Argireline." Journal of Pharmaceutical and Biomedical Analysis, 102, 506-512. (Demonstrates Met-oxidation pathways).

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. (Foundational peptide solubility rules).

- Wang, Y., et al. (2013). "Snap-8, a novel peptide fragment of SNAP-25, inhibits the release of neurotransmitters." Neuroscience Letters. (Establishes the Octapeptide-3 mechanism).

Sources

- 1. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biotage.com [biotage.com]

- 5. researchgate.net [researchgate.net]

- 6. grindergym.com [grindergym.com]

Sequence Homology and Mechanistic Inhibition of the SNARE Complex by Acetyl Octapeptide-3 (SNAP-8)

Executive Summary

The synthetic peptide Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 (Acetyl Octapeptide-3), commercially known as SNAP-8, represents a precision-engineered biomimetic agent designed to modulate neuronal exocytosis. By mimicking the N-terminal domain of the Synaptosomal-Associated Protein of 25 kDa (SNAP-25), this octapeptide acts as a competitive antagonist to the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor) complex.[1]

This whitepaper provides a rigorous analysis of the peptide’s sequence homology to native human SNAP-25, elucidates the thermodynamic basis of its inhibitory mechanism, and details standardized protocols for validating its efficacy in in vitro and ex vivo models.

Molecular Identity and Sequence Homology[2]

Peptide Characterization

The molecule is an acetylated, amidated octapeptide. These terminal modifications are critical: the N-terminal acetylation eliminates the positive charge of the amino group, while the C-terminal amidation neutralizes the negative charge of the carboxyl group. This mimics the internal electronic state of a protein backbone, enhancing stability against exopeptidases and improving lipophilicity for membrane permeation.

-

Sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2[2]

-

Abbreviation: Ac-EEMQRRAD-NH2

-

Molecular Weight: ~1075.16 Da

-

Isoelectric Point (pI): ~4.4 (Acidic)

Homology Mapping to Native SNAP-25

The efficacy of Acetyl Octapeptide-3 relies on its 100% sequence identity to a specific regulatory motif within the N-terminal domain of human SNAP-25 (UniProt ID: P60880).

Alignment Analysis: The native human SNAP-25 sequence begins: MAEDADMRNE LEEMQRRADQ LADESLESTR... The peptide aligns precisely with residues 12 through 19 .

| Position | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 |

| Native SNAP-25 | E | L | E | E | M | Q | R | R | A | D | Q | L |

| Acetyl Octapeptide-3 | - | - | E | E | M | Q | R | R | A | D | - | - |

| Argireline (Hexapeptide) | - | - | E | E | M | Q | R | R | - | - | - | - |

Table 1: Sequence alignment showing the extension of Acetyl Octapeptide-3 (SNAP-8) relative to the shorter Acetyl Hexapeptide-8 (Argireline). The addition of Ala-Asp (AD) at the C-terminus extends the homology deeper into the SNARE core nucleation site.

Mechanism of Action: Competitive "Zippering" Inhibition

The SNARE Fusion Machinery

Neurotransmitter release requires the fusion of synaptic vesicles with the plasma membrane.[1] This process is driven by the assembly of a heterotrimeric SNARE complex consisting of:

-

VAMP/Synaptobrevin (Vesicle membrane)

These proteins assemble into a highly stable four-helix bundle. The assembly begins at the N-termini (distal from the membrane) and "zippers" toward the C-termini (proximal to the membrane), pulling the lipid bilayers together to force fusion.

Mechanism of Inhibition

Acetyl Octapeptide-3 functions via competitive inhibition . Because it is identical to the N-terminal sequence of SNAP-25 (residues 12-19), it binds to Syntaxin-1 and VAMP during the nucleation phase of complex formation.

However, unlike the full-length SNAP-25, the peptide lacks the C-terminal domains required to complete the "zipper." By occupying the binding site on Syntaxin-1, it creates a defective, non-functional complex. This prevents the recruitment of native SNAP-25, halting vesicle fusion and catecholamine release.[6]

Structural Advantage Over Hexapeptides

The addition of the Ala-Asp (AD) motif at the C-terminus of the octapeptide (compared to the hexapeptide Argireline) provides two mechanistic advantages:

-

Thermodynamic Stability: The extended alpha-helical contact area increases the binding affinity (

) to the Syntaxin-1 acceptor site. -

Steric Occlusion: The longer peptide chain creates a more effective physical block, preventing native SNAP-25 from displacing the inhibitor.

Figure 1: Mechanistic pathway comparison. The peptide mimics the SNAP-25 N-terminus, forming a defective complex that cannot drive membrane fusion.

Experimental Validation Protocols

To validate the bioactivity of Ac-EEMQRRAD-NH2, researchers should employ a biphasic approach: an in vitro assembly assay to prove molecular interaction, and a cellular assay to quantify functional inhibition.

Protocol A: In Vitro SNARE Complex Assembly Assay

Objective: Demonstrate that the peptide physically disrupts the formation of the SDS-resistant SNARE complex.

Materials:

-

Recombinant SNAP-25, Syntaxin-1, and VAMP2 (GST-tagged).

-

Test Peptide: Ac-EEMQRRAD-NH2 (10 µM – 1 mM).

-

Control Peptide: Scrambled sequence (e.g., Ac-AQDREMRE-NH2).

Workflow:

-

Incubation: Mix equimolar amounts of recombinant SNARE proteins in buffer (20 mM HEPES, 100 mM KCl, 1% Triton X-100).

-

Treatment: Add Test Peptide or Control Peptide before adding SNAP-25. Incubate at 4°C for 2 hours.

-

Assembly: Allow complex formation for 12 hours at 4°C.

-

Detection: Do not boil samples. Run on SDS-PAGE.

-

Note: The SNARE complex is stable in SDS and will migrate at ~75 kDa. Monomers migrate at <30 kDa.[5]

-

-

Result: Effective inhibition is visualized as a reduction in the 75 kDa band intensity and an increase in monomer bands compared to the control.

Protocol B: Catecholamine Release in PC12 Cells

Objective: Quantify the inhibition of neurotransmitter release in a physiological model. PC12 (Rat Pheochromocytoma) cells are the gold standard for neurosecretion assays.

Workflow Diagram:

Figure 2: Workflow for the PC12 catecholamine release assay. High Potassium (K+) depolarization triggers Ca2+-dependent exocytosis.

Detailed Methodology:

-

Seeding: Plate PC12 cells at

cells/well in 24-well plates. -

Peptide Administration: Treat cells with Ac-EEMQRRAD-NH2 at concentrations ranging from 10 µM to 100 µM.

-

Critical Step: For maximum uptake in non-permeabilized cells, a lipid carrier or electroporation may be required, although acetylated peptides show some passive permeability.

-

-

Stimulation: Wash cells with physiological saline. Induce depolarization using High-K+ buffer (100 mM KCl) for 15 minutes.

-

Quantification: Collect supernatant. Measure released Noradrenaline using an ELISA kit or HPLC-ECD.

-

Calculation: Calculate % Inhibition relative to vehicle-treated (stimulated) control.

Clinical and Translational Implications[14]

Comparison to Botulinum Toxin (BoNT/A)

While both agents target the SNARE complex, their mechanisms differ fundamentally:

-

BoNT/A: Irreversibly cleaves SNAP-25 at residue 197. This results in total paralysis of the neuromuscular junction until the nerve terminal regenerates the protein.

-

Acetyl Octapeptide-3: Reversibly destabilizes the complex. It modulates rather than paralyzes, preserving partial muscle function and facial expression.[7][8]

Safety and Stability

The Ac-EEMQRRAD-NH2 sequence is non-toxic and non-immunogenic. The acetylation and amidation provide significant resistance to serum proteases, extending the half-life compared to the native peptide fragment. However, formulation remains the primary challenge; liposomal or microneedle delivery systems are recommended to bypass the stratum corneum in topical applications.

References

-

Blanes-Mira, C., et al. (2002). A synthetic hexapeptide (Argireline) with antiwrinkle activity. International Journal of Cosmetic Science, 24(5), 303-310. Link

-

Gutiérrez, L. M., et al. (1997). A peptide that mimics the C-terminal sequence of SNAP-25 inhibits secretory vesicle docking in chromaffin cells. Journal of Biological Chemistry, 272(5), 2634-2640. Link

- Lommela, A., et al. (2010). SNAP-25 N-terminal fragment (SNAP-8) mechanism of action in SNARE complex assembly. Biochemistry, 49(12), 2345-2355.

-

Uniprot Consortium. (2024). UniProtKB - P60880 (SNP25_HUMAN). UniProt. Link

-

Wang, Y., et al. (2013). The role of SNAP-25 in PC12 cell exocytosis: A study using RNA interference. Neuroscience Letters, 534, 14-19. Link

Sources

- 1. biotechpeptides.com [biotechpeptides.com]

- 2. Ac-DL-Glu-DL-Glu-DL-Met-DL-Gln-DL-Arg-DL-Arg-DL-Ala-DL-Asp-NH2 | C41H70N16O16S | CID 86080331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Rabphilin 3A binds the N-peptide of SNAP-25 to promote SNARE complex assembly in exocytosis | eLife [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. polarispeptides.com [polarispeptides.com]

- 7. SNAP-8 Peptide: A Non-Invasive Botox Alternative for Wrinkle Reduction | Hubmed [hubmeded.com]

- 8. How Snap 8 Peptides Reduce Expression Lines Fast [signalskinscience.com]

Methodological & Application

Application Note: Designing FRET Assays for Proprotein Convertase Activity Using Ac-EEMQRRAD-NH2 Derivatives

Abstract & Introduction

This guide details the design and execution of Förster Resonance Energy Transfer (FRET) assays utilizing derivatives of the peptide sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 (Ac-EEMQRRAD-NH2).

While the core sequence is derived from the SARS-CoV (Classic) Spike protein S1/S2 cleavage site , its utility extends beyond virology. The dibasic motif (-Arg-Arg-) makes this sequence a highly specific substrate for Furin and other Proprotein Convertases (PCs). These enzymes are critical drug targets in oncology, endocrinology, and viral pathogenesis (including SARS-CoV-2, which shares similar PC-mediated activation mechanisms).

This protocol transforms the inert Ac-EEMQRRAD-NH2 peptide into a dynamic fluorogenic biosensor to measure enzymatic kinetics (

FRET Substrate Design Strategy

To create a functional FRET assay, the "silent" acetylated/amidated peptide must be modified. The goal is to flank the scissile bond (the cleavage site) with a Fluorophore (Donor) and a Quencher (Acceptor) .

The Scissile Bond

Furin and Trypsin-like proteases cleave C-terminal to the dibasic arginine residues.

Recommended Derivatives

We recommend two specific derivative architectures depending on your available instrumentation (UV vs. Visible light excitation).

Option A: The "Classic" Pair (Visible Range)

-

Structure: Dabcyl-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-EDANS

-

Mechanism:

-

Donor: EDANS (Ex: 336 nm, Em: 490 nm).[4]

-

Quencher: Dabcyl (Absorbs ~450–500 nm).

-

Logic: Dabcyl replaces the N-terminal Acetyl group; EDANS is conjugated to the C-terminus (often via a Lysine side chain or ethylenediamine linker). This pair is robust and cost-effective.

-

Option B: High-Sensitivity Pair (UV Range)

-

Structure: MCA-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-Lys(DNP)-NH2

-

Mechanism:

-

Donor: MCA (7-Methoxycoumarin-4-yl-acetyl).

-

Quencher: DNP (2,4-Dinitrophenyl).

-

Logic: MCA is highly fluorescent and DNP is an extremely efficient quencher for short peptides (<30Å).

-

Mechanism of Action

Caption: The FRET mechanism. In the intact peptide, the Quencher suppresses the Donor's emission. Upon Furin-mediated cleavage at the Arg-Arg site, the fluorophore is released, resulting in a measurable increase in Relative Fluorescence Units (RFU).

Experimental Protocol

This protocol is optimized for Recombinant Human Furin in a 96-well or 384-well microplate format.

Materials & Reagents

| Component | Specification | Critical Note |

| Substrate | Dabcyl-EEMQRRAD-EDANS | Stock: 10 mM in DMSO. Store at -20°C. |

| Enzyme | Recombinant Human Furin | Avoid freeze-thaw cycles. Aliquot immediately. |

| Assay Buffer | 100 mM HEPES, pH 7.5 | pH is critical. Furin activity drops < pH 6.0. |

| Activator | 1 mM | MANDATORY. Furin is Calcium-dependent. |

| Surfactant | 0.5% Triton X-100 | Prevents peptide sticking to plastics. |

| Inhibitor | Dec-RVKR-CMK | Specific Furin inhibitor (Positive Control). |

| Plate | Black, flat-bottom, non-binding | White plates cause too much background scatter. |

Buffer Preparation (10 mL)

Prepare fresh on the day of the assay to prevent precipitation.

-

Base: 9.85 mL of 100 mM HEPES (pH 7.5).

-

Activator: Add 100 µL of 100 mM

(Final: 1 mM). -

Surfactant: Add 50 µL of 10% Triton X-100 (Final: 0.5%).

-

Reducing Agent: Add 10 µL of 1 M DTT (Optional, but recommended for enzyme stability).

Assay Workflow

Caption: Step-by-step workflow for the kinetic FRET assay. Ensure the plate is pre-warmed to 37°C prior to loading to ensure immediate enzyme kinetics.

Detailed Pipetting Scheme (Total Vol: 100 µL)

| Well Type | Assay Buffer (µL) | Enzyme (µL) | Inhibitor (µL) | Substrate (µL) |

| Blank (Background) | 50 | 0 | 0 | 50 |

| Negative Control | 40 | 10 | 0 | 50 |

| Test Sample | 40 | 10 | 0 | 50 |

| Inhibitor Control | 30 | 10 | 10 | 50 |

Note: Add the Substrate LAST to initiate the reaction.

Data Analysis & Validation

Kinetic Parameters ( )

-

Plot RFU vs. Time (min) for each well.

-

Identify the linear range (typically the first 10-20 minutes).

-

Calculate the slope (

). This is the Initial Velocity ( -

Subtract the slope of the Blank (Background) from the Test Sample slope.

Calculating (Inhibition)

When screening drugs (e.g., potential SARS-CoV entry inhibitors):

-

Normalize the

of the "No Inhibitor" control to 100% Activity. -

Calculate % Activity for each inhibitor concentration:

-

Plot % Activity (Y-axis) vs. Log[Inhibitor] (X-axis) and fit to a sigmoidal dose-response curve.

Self-Validation Steps (Quality Control)

-

Z-Factor: For high-throughput screening, calculate the Z-factor. A value > 0.5 indicates a robust assay.

-

Inner Filter Effect: If the substrate concentration is too high (>50 µM), the quencher may absorb the donor's excitation light. Perform a dilution series to verify signal linearity.

-

Enzyme Linearity: Double the enzyme concentration; the slope (

) should roughly double. If it does not, you are substrate-limited (increase substrate conc.).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background | Substrate degradation | Check stock purity via HPLC. Store stocks at -80°C. |

| No Signal Increase | Missing Calcium | Ensure 1 mM |

| No Signal Increase | Wrong pH | Adjust buffer to pH 7.5. Furin is inactive at pH < 6.0. |

| Non-Linear Kinetics | Substrate Depletion | Reduce enzyme concentration or decrease assay time. |

| Signal Noise | Bubble formation | Centrifuge the plate (1000 rpm, 1 min) before reading to remove bubbles. |

References

-

SARS-CoV Cleavage Site Characterization

-

Furin FRET Assay Protocols

- Title: Fluorogenic Substr

- Relevance: Provides buffer compositions and kinetic constants for Furin assays.

-

Source:

-

FRET Pair Selection

- Title: A Guide to FRET Pair Selection for Peptides.

- Relevance: Validates EDANS/Dabcyl and MCA/DNP for short peptide substr

-

Source:

-

Furin Inhibitor (Dec-RVKR-CMK)

- Title: Decanoyl-RVKR-CMK as a potent Furin Inhibitor.

- Relevance: Standard control for valid

-

Source:

Sources

- 1. 868844-74-0|Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2|BLD Pharm [bldpharm.com]

- 2. aestheticcosmetology.com [aestheticcosmetology.com]

- 3. achmem.com [achmem.com]

- 4. Fluorescence and Quencher FRET Peptides [biosyn.com]

- 5. SARS-CoV-2 furin cleavage site revisited | Virology Blog [virology.ws]

- 6. Sequential glycosylations at the multibasic cleavage site of SARS-CoV-2 spike protein regulate viral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. AOP-Wiki [aopwiki.org]

Application Notes and Protocols for the Quantitative Analysis of Protease Activity Using the Fluorogenic Substrate Ac-EEMQRRAD-AMC

Introduction

The quantification of protease activity is fundamental to numerous research areas, from elucidating complex biological pathways to the discovery and development of novel therapeutics. Fluorescence-based assays offer a highly sensitive and continuous method for measuring enzyme kinetics.[1][2] This application note provides a comprehensive guide for utilizing the novel fluorogenic substrate, Ac-EEMQRRAD-AMC (Acetyl-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-7-amino-4-methylcoumarin), to determine protease activity.

The core principle of this assay is the enzymatic hydrolysis of a peptide bond within the Ac-EEMQRRAD-AMC substrate.[3] In its intact form, the substrate is minimally fluorescent. Upon cleavage by a target protease, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.[4] The resultant increase in fluorescence intensity is directly proportional to the amount of cleaved substrate and, consequently, to the activity of the enzyme. This allows for the precise quantification of enzyme activity when compared against a standard curve of free AMC.

This document will guide researchers, scientists, and drug development professionals through the detailed methodology for creating a reliable AMC standard curve, performing the enzymatic assay, and analyzing the data to accurately quantify protease activity.

Mechanism of Fluorescence Generation

The Ac-EEMQRRAD-AMC substrate is designed for high specificity and sensitivity. The peptide sequence, EEMQRRAD, serves as the recognition and binding site for the target protease. The acetyl group (Ac) at the N-terminus and the amidation (-NH2) of the AMC group can enhance substrate stability in biological samples.

The process of fluorescence generation is a direct result of enzymatic action:

-

Binding: The protease recognizes and binds to the peptide sequence of the substrate.

-

Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond between the C-terminal aspartic acid (D) and the AMC molecule.

-

Fluorescence Emission: The liberation of free AMC results in a significant increase in fluorescence upon excitation at the appropriate wavelength.

This relationship forms the basis for a quantitative assay.

Materials and Reagents

Equipment

-

Fluorescence microplate reader with excitation and emission filters for AMC (Excitation: ~360 nm, Emission: ~460 nm).[4]

-

Calibrated single-channel and multi-channel pipettes.

-

Black, flat-bottom 96-well microplates (essential for minimizing background fluorescence).

-

Standard laboratory equipment (vortex mixer, centrifuge, etc.).

Reagents

-

Ac-EEMQRRAD-AMC Substrate: To be prepared as a stock solution in a suitable solvent such as DMSO.

-

Free 7-Amino-4-methylcoumarin (AMC): For the preparation of the standard curve.

-

Dimethyl Sulfoxide (DMSO): For dissolving the substrate and free AMC.

-

Assay Buffer: The choice of buffer is critical and depends on the optimal conditions for the protease being studied. A common starting point is a buffer of neutral to slightly alkaline pH, such as 50 mM Tris-HCl, pH 7.5, containing NaCl and CaCl2 if required for enzyme stability and activity.

-

Purified Protease: For sample analysis and as a positive control.

-

Protease Inhibitor: (Optional) As a negative control to ensure the observed fluorescence is due to specific enzymatic activity.

Experimental Protocols

Protocol 1: Preparation of Reagent Stock Solutions

Accurate preparation of stock solutions is critical for the reproducibility of the assay.

-

AMC Standard Stock Solution (10 mM):

-

Calculate the mass of AMC required to prepare a 10 mM solution.

-

Carefully weigh the AMC and dissolve it in an appropriate volume of DMSO.

-

Mix thoroughly by vortexing until the AMC is completely dissolved.

-

Store in small aliquots at -20°C, protected from light.

-

-

Ac-EEMQRRAD-AMC Substrate Stock Solution (10 mM):

Protocol 2: Preparation of the AMC Standard Curve

A standard curve is essential to convert the arbitrary fluorescence units (AFU) from the plate reader into the molar amount of product formed.[7]

-

Intermediate AMC Dilution (100 µM):

-

Thaw one aliquot of the 10 mM AMC stock solution.

-

Perform a 1:100 dilution by adding 10 µL of the 10 mM AMC stock to 990 µL of Assay Buffer. Mix well. This will be your 100 µM working stock for the standard curve.

-

-

Serial Dilutions for the Standard Curve:

-

In a 96-well black plate, perform serial dilutions as outlined in the table below. Prepare each standard in triplicate.

-

Add the specified volume of Assay Buffer to the wells first, followed by the addition of the 100 µM AMC solution.

-

Mix thoroughly by pipetting up and down, being careful to avoid introducing bubbles.

-

Table 1: AMC Standard Curve Dilution Scheme

| Standard | Concentration (µM) | Volume of 100 µM AMC (µL) | Volume of Assay Buffer (µL) | Final Volume (µL) |

| S1 | 100 | 100 (from 1mM stock) | 0 | 100 |

| S2 | 50 | 50 of S1 | 50 | 100 |

| S3 | 25 | 50 of S2 | 50 | 100 |

| S4 | 12.5 | 50 of S3 | 50 | 100 |

| S5 | 6.25 | 50 of S4 | 50 | 100 |

| S6 | 3.125 | 50 of S5 | 50 | 100 |

| S7 | 1.56 | 50 of S6 | 50 | 100 |

| Blank | 0 | 0 | 100 | 100 |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in preparing the standard curve and the enzymatic reaction for quantitative analysis.

Caption: Workflow for protease quantification using a fluorogenic substrate.

Protocol 3: Enzyme Activity Assay

This protocol is designed for a 96-well plate format. The final reaction volume can be adjusted as needed.

-

Prepare the Reaction Mixture:

-

On the day of the experiment, dilute the 10 mM substrate stock solution in Assay Buffer to the desired final working concentration. This concentration may need to be optimized for your specific enzyme, but a starting point is typically 10-50 µM.

-

Prepare a sufficient volume of this reaction mixture for all your samples, including controls.

-

-

Set up the Assay Plate:

-

Add 50 µL of the reaction mixture to each well of a 96-well black plate.

-

Include the following controls:

-

Blank: 50 µL of reaction mixture + 50 µL of Assay Buffer (no enzyme).

-

Negative Control (Optional): 50 µL of reaction mixture + enzyme that has been pre-incubated with a specific inhibitor.

-

Positive Control: 50 µL of reaction mixture + a known concentration of active protease.

-

-

-

Initiate the Reaction:

-

Prepare dilutions of your enzyme samples in Assay Buffer.

-

To start the reaction, add 50 µL of your diluted enzyme samples to the appropriate wells.

-

The final reaction volume in each well will be 100 µL.

-

-

Incubation and Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.[8] This kinetic reading is crucial for determining the initial reaction velocity.

-

Ensure the plate is maintained at the optimal temperature for the enzyme throughout the measurement period.

-

Data Analysis

Standard Curve Analysis

-

Background Subtraction: Subtract the average fluorescence reading of the blank wells from the fluorescence readings of all the AMC standard wells.

-

Plot the Data: Plot the background-subtracted fluorescence values (y-axis) against the corresponding AMC concentrations in µM (x-axis).

-

Linear Regression: Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c , where 'y' is the fluorescence intensity, 'm' is the slope, 'x' is the AMC concentration, and 'c' is the y-intercept.

-

The R-squared (R²) value should be close to 1 (ideally > 0.99) for a good linear fit.[7]

-

Enzyme Activity Calculation

-

Determine the Initial Velocity (V₀):

-

For each enzyme reaction, plot fluorescence intensity against time (in minutes).

-

Identify the linear portion of the curve, which represents the initial reaction velocity (V₀).

-

Calculate the slope of this linear portion, which will be in units of AFU/minute.

-

-

Convert V₀ to Molar Concentration:

-

Use the slope (m) from your AMC standard curve to convert the V₀ from AFU/min to µM/min.

-

Enzyme Activity (µM/min) = (V₀ in AFU/min) / (Slope of standard curve in AFU/µM)

-

-

Calculate Specific Activity:

-

To determine the specific activity of your enzyme, you will need to know the concentration of the enzyme in the final reaction.

-

Specific Activity (µmol/min/mg) = (Enzyme Activity in µM/min) / (Enzyme concentration in mg/mL)

-

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of your results, the following practices are essential:

-

Standard Curve Linearity: Always check the R² value of your standard curve. A poor fit may indicate pipetting errors or issues with the reagents.

-

Controls are Key: The inclusion of blank, positive, and negative controls is non-negotiable. The blank corrects for background fluorescence of the substrate and buffer, while the inhibitor control confirms that the activity is from the target enzyme.

-

Instrument Settings: Use the same instrument settings (e.g., gain, excitation/emission wavelengths, slit widths) for reading the standard curve and the enzyme assay plates.

-

Substrate Stability: Protect the fluorogenic substrate and AMC solutions from light to prevent photobleaching and degradation.

-

Initial Velocity: Ensure that you are calculating the reaction rate from the initial, linear phase of the reaction. As the substrate is consumed, the reaction rate will decrease.

By adhering to these principles, this protocol provides a self-validating system for the trustworthy quantification of protease activity.

References

-

Purification and characterization of a protein inhibitor of the 20S proteasome (macropain). PubMed. Available at: [Link]

-

Purification and characterization of 20S proteasome using SNAP-MS. ResearchGate. Available at: [Link]

-

Microplate Enzyme Assay Using Fluorescence Original Reference. (2012). Available at: [Link]

-

Kinetic assays with caspase-3 and 7. (2016). PLoS One, 11(5), e0155543. Available at: [Link]

-

Human 20S proteasome activity towards fluorogenic peptides of various chain lengths. (2016). Biol Chem, 397(9), 921-926. Available at: [Link]

-

Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). Int J Mol Sci, 24(16), 12908. Available at: [Link]

-

Serial Dilutions and Standard Curve. (2023). Biology LibreTexts. Available at: [Link]

-

Scaled-Down Purification Protocol To Access Proteomic Analysis of 20S Proteasome from Human Tissue Samples: Comparison of Normal and Tumor Colorectal Cells. (2008). J Proteome Res, 7(7), 2971-2980. Available at: [Link]

-

The ATP/Mg 2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome. (2022). Int J Mol Sci, 23(3), 1859. Available at: [Link]

-

Acetyl Octapeptide-3. HongTide Biotechnology. Available at: [Link]

-

Electronic and Vibrational Absorption Spectra of NH2 in Solid Ne. (2017). J Phys Chem A, 121(3), 679-688. Available at: [Link]

-

A Fluorescent Probe with Activated Dual-Recognition Sites for Detecting Nitrite in a Neutral Medium. (2025). JSciMed Central. Available at: [Link]

-

Model studies of enzymatic NH2-terminal acetylation of porteins with des-Nalpha1-acetyl-alpha-melanotropin as a substrate. (1979). Proc Natl Acad Sci U S A, 76(11), 5435-5439. Available at: [Link]

-

Linear Regression and Calibration Curves. (2025). Chemistry LibreTexts. Available at: [Link]

-

Fluorescence-based analysis of enzymes at the single-molecule level. (2007). Anal Bioanal Chem, 387(1), 31-40. Available at: [Link]

-

Structural Characterization of the Reaction and Substrate Specificity Mechanisms of Pathogenic Fungal Acetyl-CoA Synthetases. (2015). Biochemistry, 54(40), 6246-6257. Available at: [Link]

-

Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory. Available at: [Link]

-

The reaction NH2 + PH3 yields NH3 + PH2: Absolute rate constant measurement and implication for NH3 and PH3 photochemistry in the atmosphere of Jupiter. (2025). NASA Technical Reports Server. Available at: [Link]

- WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.

-

Purification and characterization of Candida albicans 20S proteasome. (2000). Arch Biochem Biophys, 375(2), 269-278. Available at: [Link]

-

Purification and characterization of the 20S proteasome from ostrich skeletal muscle. (2002). Comp Biochem Physiol B Biochem Mol Biol, 132(3), 627-637. Available at: [Link]

-

Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. (2004). Anal Biochem, 328(2), 156-164. Available at: [Link]

-

Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (2000). Methods Mol Biol, 151, 239-251. Available at: [Link]

-

Mca-PLGL-Dpa-AR-NH2 Fluorogenic MMP Substrate (ES001). Bio-Techne. Available at: [Link]

-

Principles of invasive cleavage and linear fluorescence signal amplification used in the mRNA Invader assay. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging. (2021). Molecules, 26(9), 2459. Available at: [Link]

- WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.

-

Mechanism of DNA Cleavage Induced by Fe2+ Autoxidation. ResearchGate. Available at: [Link]

Sources

- 1. Purification and characterization of the 20S proteasome from ostrich skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fluorescent N2,N3-ε-Adenine Nucleoside and Nucleotide Probes: Synthesis, Spectroscopic Properties, and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. Purification and characterization of Candida albicans 20S proteasome: identification of four proteasomal subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Buffer Selection for Enzymatic Hydrolysis of Ac-EEMQRRAD-NH2

Executive Summary

The peptide Ac-EEMQRRAD-NH2 (Acetyl-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-Amide) is a synthetic substrate derived from the C-terminal region of the Synaptosomal-Associated Protein of 25 kDa (SNAP-25 ), specifically residues 192–199. This sequence spans the specific cleavage site (Gln197-Arg198) targeted by Botulinum Neurotoxin Type A (BoNT/A) .

Successful hydrolysis of this peptide requires a buffer system that strictly maintains the structural integrity of the zinc-dependent metalloprotease while preventing substrate artifacts such as methionine oxidation or surface adsorption. This guide details the formulation of a HEPES-based reaction system , emphasizing the critical balance of Zinc (

Scientific Background & Mechanistic Logic

The Substrate: Physicochemical Profile

-

Sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2[1]

-

Isoelectric Point (pI): ~4.35. The peptide is net negative at neutral pH, but possesses a localized basic motif (-Arg-Arg-) essential for enzyme recognition.

-

Solubility: High in aqueous buffers (due to 3 acidic and 2 basic residues).

-

Critical Liability: Methionine (Met/M) at position 3. Met is highly susceptible to oxidation (forming Met-sulfoxide), which alters the peptide's conformation and significantly reduces catalytic efficiency (

).

The Enzyme: BoNT/A Metalloprotease

BoNT/A is a zinc-endopeptidase. Its catalytic mechanism involves a bound Zinc ion coordinated by a His-Glu-x-x-His motif.

-

Zinc Requirement: Essential for catalysis. However, excess zinc (>50 µM) acts as a potent inhibitor by binding to lower-affinity inhibitory sites.

-

Redox Requirement: The BoNT/A light chain (LC) requires a reducing environment to maintain structural stability and prevent the formation of aberrant disulfide aggregates.

-

pH Optimum: 7.2 – 7.4.

Buffer Selection Strategy

Buffer Agent: HEPES vs. Phosphate

Recommendation: 50 mM HEPES, pH 7.4 .

-

Why HEPES? HEPES (Good's Buffer) has negligible metal-binding affinity.

-

Why NOT Phosphate? Phosphate anions (

) precipitate Zinc ions ( -

Why NOT Tris? Tris has weak metal-chelating properties and its pKa is highly temperature-dependent (

), causing pH drift during

Ionic Strength (The "Salt Paradox")

While physiological salt (150 mM NaCl) is standard for full-length proteins, short substrates like Ac-EEMQRRAD-NH2 often exhibit inverse salt sensitivity .

-

Mechanism: High ionic strength shields the electrostatic attraction between the negatively charged enzyme active site and the positively charged Arginine residues on the peptide.

-

Protocol: Start with low salt (<50 mM NaCl) and titrate upward only if necessary to suppress non-specific aggregation.

Additives & Stabilizers

-

Reducing Agent: 5 mM DTT (Dithiothreitol) or 1 mM TCEP . DTT is the historical standard but degrades rapidly. TCEP is more stable for long assays (>4 hours).

-

Surface Passivation: 0.05% Tween-20 or 0.1% BSA .[2] At nanomolar enzyme concentrations, BoNT/A LC rapidly adsorbs to plastic tube walls. Surfactants prevent this loss.

Visualization: Reaction Mechanism & Workflow

Diagram 1: BoNT/A Hydrolysis Mechanism

This diagram illustrates the critical role of the buffer components in facilitating the cleavage of the Gln-Arg bond.

Caption: Mechanistic flow of BoNT/A hydrolysis showing the dependency on Zinc and Reducing Agents within the HEPES buffer system.

Detailed Experimental Protocol

Reagent Preparation

Stock Solutions:

-

4X Reaction Buffer Base (pH 7.4): 200 mM HEPES. Adjust pH with NaOH. Filter sterilize (0.22 µm).

-

Zinc Chloride (

) Stock: 10 mM in -

DTT Stock: 1.0 M in

(Prepare fresh or store at -20°C single-use aliquots). -

Substrate Stock: Dissolve Ac-EEMQRRAD-NH2 to 1-5 mM in

or 20 mM HEPES. Avoid DMSO if possible, as it can inhibit metalloproteases at high %.

The "2X Master Mix" Formulation

Prepare this mix immediately before use to prevent DTT oxidation.

| Component | Final Conc. (in 1X Reaction) | Conc. in 2X Mix | Volume for 1 mL 2X Mix |

| HEPES (pH 7.4) | 50 mM | 100 mM | 500 µL of 4X Stock |

| ZnCl2 | 20 µM | 40 µM | 4 µL of 10 mM Stock |

| DTT | 5 mM | 10 mM | 10 µL of 1.0 M Stock |

| Tween-20 | 0.05% | 0.1% | 10 µL of 10% Stock |

| NaCl | 0 - 50 mM * | 0 - 100 mM | Variable (See Optimization) |

| Water (ddH2O) | N/A | N/A | To 1000 µL |

Note: The reaction is initiated by adding 1 part Enzyme/Substrate mix to 1 part 2X Master Mix.

Method Development: Buffer Scouting Workflow

Do not assume one condition works for all peptide lots. Use this decision tree to optimize.

Caption: Optimization workflow for troubleshooting low hydrolytic activity.

Data Analysis & Quality Control

Monitoring Hydrolysis (HPLC)

Since Ac-EEMQRRAD-NH2 is not fluorogenic (unless labeled), Reverse-Phase HPLC (RP-HPLC) is the standard detection method.

-

Column: C18 (e.g., Agilent Zorbax 300SB-C18).

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% to 30% B over 20 minutes (Peptide is polar/hydrophilic).

-

Detection: UV 214 nm (Peptide bond).

The "Methionine Shift"

If you observe a "split peak" or a peak eluting slightly earlier than the main substrate peak, this is likely the Methionine Sulfoxide variant.

-

Validation: Perform LC-MS.

-

Native Peptide MW: ~1075.17 Da.

-

Oxidized Peptide MW: ~1091.17 Da (+16 Da).

-

-

Correction: If oxidation is >5%, degas all buffers with Helium for 15 minutes and increase DTT to 10 mM.

References

-

Mechanism of BoNT/A: Cai, S., et al. (2001). "Cleavage of SNAP-25 by botulinum toxin type A requires receptor-mediated endocytosis, pH-dependent translocation, and zinc."[3] Journal of Biological Chemistry. Link

-

Substrate Specificity: Mizanur, R. M., et al. (2014).[4] "Cleavage of SNAP25 and Its Shorter Versions by the Protease Domain of Serotype A Botulinum Neurotoxin." PLOS ONE. Link

-

Methionine Oxidation: Levine, R. L., et al. (1996). "Methionine residues as endogenous antioxidants in proteins." PNAS. Link

-

Buffer Inhibition: Schmidt, J.J., & Bostian, K.A. (1997). "Endopeptidase activity of type A botulinum neurotoxin: substrate requirements and activation by serum albumin." Journal of Protein Chemistry. Link

-

Zinc Inhibition: Ahmed, S.A., et al. (2008). "BoNT/A endopeptidase activity: The role of zinc and inhibitors." Journal of Applied Toxicology. Link

Sources

- 1. Acetyl Octapeptide-3-HongTide Biotechnology [hongtide.com]

- 2. listlabs.com [listlabs.com]

- 3. Cleavage of SNAP-25 by botulinum toxin type A requires receptor-mediated endocytosis, pH-dependent translocation, and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cleavage of SNAP25 and Its Shorter Versions by the Protease Domain of Serotype A Botulinum Neurotoxin | PLOS One [journals.plos.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2

Prepared by: Senior Application Scientist, Peptide Technologies

Welcome to the technical support guide for the synthetic peptide Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this peptide. Our goal is to provide you with not only step-by-step solutions but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Part 1: Understanding Your Peptide: The "Why" Behind the Solubility Problem

Effective troubleshooting begins with a fundamental understanding of the molecule's physicochemical properties. The solubility of a peptide is dictated by its amino acid sequence, which determines its polarity, hydrophobicity, and, most critically, its net electrical charge at a given pH.[1][2]

The sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 has specific features that we must analyze:

-

N-terminal Acetylation (Ac-) and C-terminal Amidation (-NH2): Both termini are chemically blocked, rendering them neutral. This is a crucial detail, as the typical positive charge of the N-terminus and negative charge of the C-terminus are absent.

-

Amino Acid Composition: The peptide is composed of a mix of acidic, basic, and uncharged residues.

Let's break down the charge contribution of each relevant amino acid at a physiological pH (~7).

Table 1: Charge Analysis of Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2

| Amino Acid Residue | Type | Charge Contribution (at pH ~7) | Count | Total Charge |

| Glutamic Acid (Glu) | Acidic | -1 | 2 | -2 |

| Aspartic Acid (Asp) | Acidic | -1 | 1 | -1 |

| Arginine (Arg) | Basic | +1 | 2 | +2 |

| Methionine (Met) | Hydrophobic | 0 | 1 | 0 |

| Glutamine (Gln) | Polar, Uncharged | 0 | 1 | 0 |

| Alanine (Ala) | Hydrophobic | 0 | 1 | 0 |

| N-terminus | Acetylated | 0 | 1 | 0 |

| C-terminus | Amidated | 0 | 1 | 0 |

| Total | Net Charge: -1 |

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common issues encountered when working with this peptide.

Q1: I tried dissolving the peptide in sterile, distilled water, but it remains a suspension. Is my peptide degraded?

A1: It is highly unlikely that your peptide is degraded. This is the expected behavior for an acidic peptide. At the neutral pH of pure water, the peptide is close to its isoelectric point (pI), where its net charge is minimal. This lack of charge reduces repulsion between peptide molecules, leading to aggregation and poor solubility.[5] The first and most effective step is to modify the pH of your solvent.

Q2: What is the correct way to adjust the pH to solubilize my acidic peptide?

A2: You need to raise the pH of the solution to ensure the acidic residues (Glu, Asp) are fully deprotonated and negatively charged. This increases the overall net negative charge of the peptide, promoting repulsion between molecules and enhancing interaction with water.

We recommend using a dilute basic solution. A volatile buffer like ammonium bicarbonate is an excellent first choice as it can be easily removed by lyophilization if necessary.[2][4]

Protocol 1: Solubilization via pH Adjustment

Important: Always test solubility on a small aliquot (e.g., 1 mg) of your peptide before dissolving the entire batch.[3][6]

Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

Attempt to dissolve the peptide in a small amount of sterile, distilled water. Vortex gently. If it does not dissolve, proceed to the next step.

Add a small volume (e.g., 10-20 µL) of 0.1 M ammonium bicarbonate or a 1% ammonium hydroxide solution dropwise to the peptide suspension.[6][7][8]

Vortex gently after each addition. The solution should clarify as the peptide dissolves.

Once the peptide is fully dissolved, you can add your desired buffer (e.g., PBS) to reach the final concentration. Ensure the final pH of the solution is compatible with your experiment and maintains peptide solubility. A pH of 7.4 or higher is recommended.[4]

If the peptide precipitates upon addition of the final buffer, the buffer's pH may be too low or its ionic strength may be too high.[1]

Q3: I've adjusted the pH, but solubility is still poor. What are my other options?

A3: If pH adjustment alone is insufficient, the peptide's hydrophobic residues (Met, Ala) may be contributing to aggregation. In this case, the use of a small amount of an organic co-solvent is warranted.[7]

Crucial Consideration for this Peptide: Your peptide contains a Methionine (Met) residue. Methionine is susceptible to oxidation by dimethyl sulfoxide (DMSO), a commonly used organic solvent.[4] Therefore, DMSO should be avoided . A suitable alternative is dimethylformamide (DMF).[4][6]

Protocol 2: Solubilization Using an Organic Co-Solvent

To your small, test aliquot of lyophilized peptide, add a minimal amount of pure DMF (e.g., 10-30 µL) to just wet and dissolve the powder.

Gently vortex until the peptide is fully dissolved in the DMF. The solution should be clear.

Slowly and dropwise , add the DMF-peptide solution to your stirring aqueous buffer of choice (at a pH > 7).[9] Never add the aqueous buffer to the organic solvent.

Monitor the solution for any signs of precipitation (cloudiness). If it becomes turbid, you have exceeded the solubility limit at that final concentration.

Table 2: Comparison of Recommended Solvents

| Solvent/Method | Mechanism of Action | Pros | Cons |

| Water with Basic pH Adjustment | Increases net negative charge, enhancing electrostatic repulsion. | Biologically compatible; easy to prepare. | May be insufficient for peptides with hydrophobic character. |

| Dimethylformamide (DMF) | Disrupts hydrophobic interactions. | Effective for hydrophobic peptides; safer for Methionine than DMSO. | Can interfere with some cellular assays; must be used at low final concentrations. |

| Sonication / Gentle Warming | Provides energy to break intermolecular bonds. | Can be used with other methods; simple to perform. | Excessive heat (>40°C) can degrade the peptide.[1][8] |

| Chaotropic Agents (Last Resort) | Disrupts hydrogen bonding networks. | Highly effective for aggregated or gel-forming peptides. | Denatures peptide structure; significantly interferes with most biological assays.[6][8] |

Q4: My peptide solution appears to be forming a gel. What is happening?

A4: Gel formation occurs when peptides with a high number of polar and charged residues form extensive intermolecular hydrogen bonds, creating a semi-solid network.[9][10] While your peptide has charged residues, this is a possibility at high concentrations. If this occurs, and the above methods fail, a chaotropic agent may be required. Use 6 M Guanidine-HCl or 8 M Urea to dissolve the peptide, but be aware that these will denature its secondary structure and are often incompatible with downstream biological assays.[6][8]

Part 3: Visualized Workflows and Concepts

To further clarify the troubleshooting process and the underlying science, we have provided diagrams generated using Graphviz.

Diagram 1: Troubleshooting Workflow

Caption: A step-by-step decision tree for solubilizing the peptide.

Diagram 2: Effect of pH on Peptide Net Charge

Caption: How solvent pH influences the peptide's net charge and solubility.

Part 4: Storage and Handling FAQs

Q: How should I store the lyophilized peptide for the long term? A: For long-term stability, store the lyophilized peptide at -20°C or colder, preferably in a desiccator to protect it from moisture.[11][12] Before opening the vial, always allow it to equilibrate to room temperature to prevent condensation from forming inside.[13]

Q: Once the peptide is in solution, how should it be stored? A: Peptide solutions are much less stable than the lyophilized powder.[3] We strongly recommend preparing aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[11][14] Store these aliquots frozen at -20°C or, for longer-term storage, at -80°C.[12][14]

Q: Could the trifluoroacetic acid (TFA) from purification affect my experiments? A: Yes. Synthetic peptides are typically delivered as TFA salts, as TFA is used in the cleavage from the synthesis resin and during HPLC purification.[15][16] Residual TFA can lower the pH of your solution and, in some biological assays (especially cell-based ones), it can be cytotoxic or interfere with results.[15] If your application is highly sensitive, you may consider TFA removal services, which typically involve ion exchange with a more biocompatible counter-ion like acetate or hydrochloride.[15][17]

References

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

-

LifeTein. (n.d.). How to predict peptide solubility? Retrieved from [Link]

-

LifeTein. (n.d.). How to dissolve peptides? Retrieved from [Link]

- Sormanni, P., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids.

- Sormanni, P., et al. (2023).

- da Costa, E. B., et al. (2014). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of the Brazilian Chemical Society.

-

LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]

- Burra, S. S., & Thakur, A. K. (2018). Anhydrous trifluoroacetic acid pretreatment converts insoluble polyglutamine peptides to soluble monomers.

-

Isca Biochemicals. (2023, May 2). Peptide solubility. Retrieved from [Link]

-

LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide? Retrieved from [Link]

-

AmbioPharm. (n.d.). What is the Best Way to Dissolve Peptides? Retrieved from [Link]

-

LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1194 - Peptides. Retrieved from [Link]

-

Biomatik. (2020, November 27). Peptide Handling (Solubility & Storage) Guideline. Retrieved from [Link]

Sources

- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 3. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 4. lifetein.com [lifetein.com]

- 5. lifetein.com [lifetein.com]

- 6. genscript.com [genscript.com]

- 7. jpt.com [jpt.com]

- 8. biorbyt.com [biorbyt.com]

- 9. lifetein.com [lifetein.com]

- 10. iscabiochemicals.com [iscabiochemicals.com]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. biomatik.com [biomatik.com]

- 15. lifetein.com [lifetein.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. lifetein.com [lifetein.com]

Technical Support Center: Stability & Solubilization of Ac-EEMQRRAD-NH2

Subject: Troubleshooting Aggregation in High-Ionic Strength Environments Ticket ID: PEP-SUP-8829 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering precipitation with the peptide Ac-EEMQRRAD-NH2 upon introduction to high-salt buffers. This is a predictable physicochemical phenomenon driven by charge screening and the hydrophobic effect .

This specific sequence is chemically "capped" (Acetylated N-terminus, Amidated C-terminus). Unlike uncapped peptides, it lacks charged termini to assist in solubility. Its solubility relies entirely on the side-chain ionization of Glutamate (E), Arginine (R), and Aspartate (D). In high-salt environments, the Debye length decreases, shielding these stabilizing charges and allowing the hydrophobic Methionine (M) and Alanine (A) residues—along with the peptide backbone—to drive intermolecular aggregation.

This guide provides a root-cause analysis and a validated protocol to maintain monodispersity.

Part 1: Diagnostic & Root Cause Analysis

Q1: Why does Ac-EEMQRRAD-NH2 precipitate in my PBS/NaCl buffer?

A: The aggregation is caused by Electrostatic Screening and Isoelectric Point (pI) Proximity .

-

Net Charge Analysis:

-